molecular formula C13H17FN4 B11792506 (5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine

(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine

Cat. No.: B11792506
M. Wt: 248.30 g/mol
InChI Key: XTQBKMFOKBQBDT-UHFFFAOYSA-N
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Description

(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides under basic conditions.

    Attachment of the 4-Fluorophenyl Group: This step involves a nucleophilic substitution reaction where the triazole derivative reacts with a 4-fluorobenzyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, possibly altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or aryl halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine: has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(4-chlorophenyl)methanamine
  • (5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(4-bromophenyl)methanamine
  • (5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(4-methylphenyl)methanamine

Uniqueness

(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine: is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s biological activity, stability, and lipophilicity. This makes the compound distinct from its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C13H17FN4

Molecular Weight

248.30 g/mol

IUPAC Name

(3-tert-butyl-1H-1,2,4-triazol-5-yl)-(4-fluorophenyl)methanamine

InChI

InChI=1S/C13H17FN4/c1-13(2,3)12-16-11(17-18-12)10(15)8-4-6-9(14)7-5-8/h4-7,10H,15H2,1-3H3,(H,16,17,18)

InChI Key

XTQBKMFOKBQBDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NNC(=N1)C(C2=CC=C(C=C2)F)N

Origin of Product

United States

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